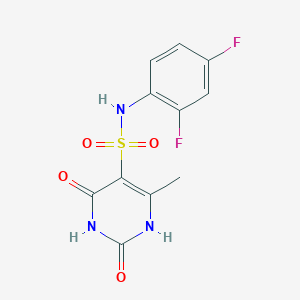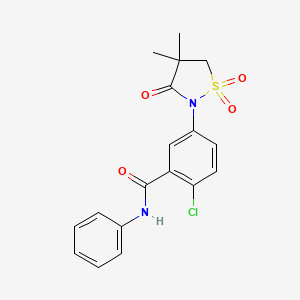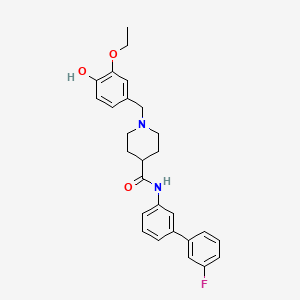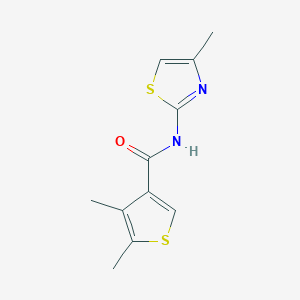![molecular formula C19H17NO4 B5168965 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)
4-[(2-ethoxyphenyl)amino]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethoxyphenyl)amino]phenyl 2-furoate is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been found to have promising properties that could be beneficial for the development of new drugs. In
Aplicaciones Científicas De Investigación
Research on 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate has shown that it has potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of certain signaling pathways that are involved in tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the promotion of inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate is that it is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are a number of potential future directions for research on 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate. One area of interest is the development of new drugs that are based on the structure of this compound. Researchers are also interested in further exploring the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases beyond cancer and inflammation. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(2-ethoxyphenyl)amino]phenyl 2-furoate involves the reaction of 2-ethoxyaniline with 4-nitrophenyl 2-furoate in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Propiedades
IUPAC Name |
[4-(2-ethoxyanilino)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-22-17-7-4-3-6-16(17)20-14-9-11-15(12-10-14)24-19(21)18-8-5-13-23-18/h3-13,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSPVCYVARDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)

![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)



![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)
